molecular formula C27H44O4 B1680274 beta-Chlorogenin CAS No. 41743-71-9

beta-Chlorogenin

Cat. No. B1680274
CAS RN: 41743-71-9
M. Wt: 432.6 g/mol
InChI Key: PZNPHSFXILSZTM-LHCNFSBLSA-N
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Description

Beta-Chlorogenin is a reference standard of the United States Pharmacopeia (USP). It is also known as (3β, 5α, 6β, 25R)-Spirostan-3,6-diol . It is intended for use in specified quality tests and assays as specified in the USP compendia .


Molecular Structure Analysis

Beta-Chlorogenin has an empirical formula of C27H44O4 and a molecular weight of 432.64 . It was found to bind with S-ACE2 and M pro proteins, showing a binding affinity of -8.4 kcal/mol against M pro .


Physical And Chemical Properties Analysis

Beta-Chlorogenin is a reference standard of the United States Pharmacopeia (USP). It is also known as (3β, 5α, 6β, 25R)-Spirostan-3,6-diol . Unfortunately, specific physical and chemical properties of beta-Chlorogenin were not found in the search results.

Scientific Research Applications

Cytotoxic and Cell Cycle Inhibitory Activities

Beta-Chlorogenin has been identified in various compounds with significant cytotoxic and cell cycle inhibitory activities. A study on a new chlorogenin hexasaccharide isolated from Agave fourcroydes leaves revealed cytotoxicity against HeLa cells and a cell cycle inhibitory effect at the G2/M stage (Ohtsuki et al., 2004).

Antitumor Activities

Beta-Chlorogenin derivatives have shown potential antitumor activities. Syntheses of chlorogenin 6α-O-acyl-3-O-β-chacotriosides and their antitumor activities were studied, indicating that modification of steroidal aglycones in dioscin can influence cytotoxicity (Zhang et al., 2005).

Antiviral Activities

Beta-Chlorogenin derivatives were also found to be effective against H5N1 subtype of avian influenza viruses. A study demonstrated that chlorogenin 3-O-β-chacotrioside derivatives inhibited H5N1 virus replication by interfering with the viral hemagglutinin function (Shi et al., 2020).

Enhancement of Plant Stress Tolerance

In the context of agriculture, studies have shown that compounds like glycine betaine and proline, similar to beta-Chlorogenin, can improve plant tolerance to environmental stresses such as drought and salinity (Ashraf & Foolad, 2007).

Improvement in Photosynthesis under Stress

Beta-Chlorogenin-related compounds, such as betaine, have been shown to enhance photosynthesis in plants under salt stress. This is evident in studies on tomato plants, where exogenous betaine improved chlorophyll content and photosynthesis parameters under salt stress (Rong, 2008).

Future Directions

While specific future directions for beta-Chlorogenin research are not available, related compounds like chlorogenic acid have been studied for their potential applications in the food industry, including as food additives, in food storage, food composition modification, food packaging materials, functional food materials, and prebiotics . Given its innate anti-inflammatory prowess and safety profile, chlorogenic acid stands as a promising contender for advanced biomedical investigations and translational clinical endeavors .

properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNPHSFXILSZTM-LHCNFSBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-CHLOROGENIN

CAS RN

41743-71-9
Record name Ruizgenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-CHLOROGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88XV7YUIG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
RE Marker, EM Jones, DL Turner - Journal of the American …, 1940 - ACS Publications
… We call this beta-chlorogenin. A further confirmation of the conclusions from these reductions is the fact that oZZo-hyodesoxycholic acid was formed by the reduction of 3,6…
Number of citations: 18 pubs.acs.org
M Sankar, B Ramachandran, B Pandi… - Frontiers in molecular …, 2021 - frontiersin.org
… Meanwhile, the binding affinity for beta-sitosterol and beta-chlorogenin against M pro was found to be −9.7 and −8.4 kcal/mol, respectively. Further, the selected compounds proceeded …
Number of citations: 21 www.frontiersin.org
MM Alom, RP Bonna, A Islam, MW Alom… - International Journal of …, 2023 - hindawi.com
… of AChE and alpha-amyrin and beta-chlorogenin to be potential inhibitors of BuChE, … beta-chlorogenin for BuChE were found to be the most effective agents for treating the AD. …
Number of citations: 9 www.hindawi.com
R Batool - 2022 - thesis.cust.edu.pk
… 53 4.15 Interaction of beta-chlorogenin, allyl mercaptan, apigenin and thiosulfinate with B-raaf protease . . . . . . . . . . . . . . . . . . . . . 53 4.16 … inhibitor Betachlorogenin … No Beta-chlorogenin …
Number of citations: 0 thesis.cust.edu.pk
KJ Ravindranath, NSMH Mohaideen… - Applied biochemistry and …, 2022 - Springer
Globally, breast cancer is one of the leading invasive cancers in women. Moreover, the use of chemotherapeutic drugs for treating cancer produces toxic side effects and has even led to …
Number of citations: 5 link.springer.com
JM Abdulhussein, I Karimi, LJ Mohammed… - Biocatalysis and …, 2021 - Elsevier
Allium porrum L. (leek; AP) is an edible plant that contains a variety of phytocompounds which their pharmaceutical properties are yet to be investigated. In this study, the computational …
Number of citations: 2 www.sciencedirect.com
HAR Suleria, MS Butt, N Khalid, S Sultan… - Asian Pacific journal of …, 2015 - Elsevier
… pharmacological activities, including antifungal, antitumor, antithrombotic and hypocholesterolemic attributes[21] of definite sapogenins and steroid saponins, such as …
Number of citations: 158 www.sciencedirect.com
SMB Asdaq, O Challa, AS Alamri, WF Alsanie… - Molecules, 2021 - mdpi.com
This study was conducted to determine the potential interaction of aged garlic extract (AGE) with carvedilol (CAR), as well as to investigate the role of S-allyl-l-cysteine (SAC), an active …
Number of citations: 15 www.mdpi.com
N Pazyar, A Feily - Dermatology reports, 2011 - ncbi.nlm.nih.gov
… include allin, cycloalliin, S-allyl-L-cysteine, S-methyl-L-cysteine, S-ethylcysteine, S-1-proponyl-L-cysteine, S-allylmercapto-L-cysteine, fructosyl-arginine, and beta-chlorogenin. It also …
Number of citations: 53 www.ncbi.nlm.nih.gov
GL Allison - 2007 - search.proquest.com
Cardiovascular disease is associated with multiple factors including the increased ability of platelets to aggregate. Natural compounds such as garlic are known to reduce the clinical …
Number of citations: 4 search.proquest.com

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